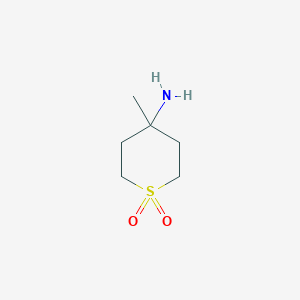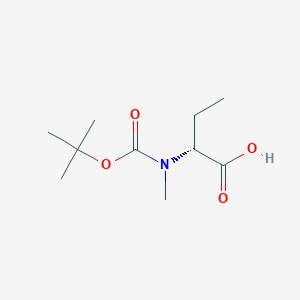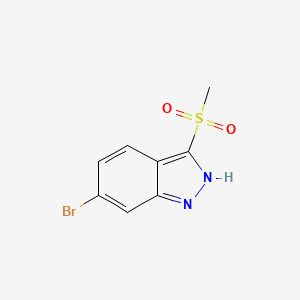
2-(2-エチル-1,3-チアゾール-5-イルメチルアミノ)酢酸メチル
説明
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole-bearing compounds, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
抗菌活性
2-(2-エチル-1,3-チアゾール-5-イルメチルアミノ)酢酸メチルなどのチアゾール誘導体は、顕著な抗菌特性を持つことが判明しています。 これらの化合物は、合成され、様々な細菌株に対して試験することで、潜在的な抗生物質としての有効性を評価することができます .
抗がん特性
研究では、チアゾール化合物はヒト腫瘍細胞株に対して細胞毒性を示す可能性があることが示されています。 これは、2-(2-エチル-1,3-チアゾール-5-イルメチルアミノ)酢酸メチルが化学療法剤として、特に前立腺がんの標的治療に役立つ可能性があることを示唆しています .
抗真菌用途
チアゾール部分は、アバファンギンなどのいくつかの抗真菌薬に存在します。 2-(2-エチル-1,3-チアゾール-5-イルメチルアミノ)酢酸メチルの誘導体を合成し、真菌感染症の治療における可能性を評価することができます .
抗レトロウイルス薬の開発
チアゾール誘導体は、抗レトロウイルス薬の開発に使用されてきました。 構造的類似性から、2-(2-エチル-1,3-チアゾール-5-イルメチルアミノ)酢酸メチルは、HIV/エイズと戦うための新薬合成の候補となり得ます .
抗炎症および鎮痛効果
チアゾール環を含む化合物は、抗炎症および鎮痛作用を示しています。 この化合物は、炎症の軽減と疼痛管理における潜在的な用途について調査することができます .
神経保護役割
チアゾールは、アセチルコリンなどの神経伝達物質の合成において役割を果たすことが知られています。 したがって、2-(2-エチル-1,3-チアゾール-5-イルメチルアミノ)酢酸メチルは、神経保護効果とその神経系の正常な機能をサポートする能力について研究されるかもしれません .
抗酸化特性
チアゾール誘導体は、抗酸化作用を示しています。 これは、2-(2-エチル-1,3-チアゾール-5-イルメチルアミノ)酢酸メチルが、酸化ストレス関連疾患の対策に焦点を当てた研究において価値がある可能性を示唆しています .
肝保護作用
チアゾール化合物の肝保護作用は、もう1つの興味深い分野です。 2-(2-エチル-1,3-チアゾール-5-イルメチルアミノ)酢酸メチルは、様々な毒素や薬理学的損傷から肝臓を保護する能力について研究することができます .
将来の方向性
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
For instance, some thiazole derivatives can act like a peroxisome proliferator-activated receptor agonist, playing an important role in the regulation of central inflammation .
Result of Action
For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . Others have demonstrated cytotoxicity activity on human tumor cell lines .
Action Environment
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their action and efficacy .
生化学分析
Biochemical Properties
Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate, have been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory properties . These interactions are primarily mediated through the binding of the thiazole ring to specific active sites on enzymes and proteins, altering their conformation and activity.
Cellular Effects
Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways . Additionally, Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, thiazole derivatives have been shown to inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation, affecting their catalytic activity. Additionally, Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate can result in changes in cellular function, such as alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Studies have shown that thiazole derivatives can have a threshold effect, where their biological activity changes significantly at specific dosage levels .
Metabolic Pathways
Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, thiazole derivatives can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to changes in the levels of reactive oxygen species and inflammatory mediators . Additionally, Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate can affect the metabolism of other biomolecules, such as lipids and carbohydrates, by influencing the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate within cells and tissues are critical factors that influence its biological activity. This compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . For example, thiazole derivatives can be transported across cell membranes by specific transporters, leading to their accumulation in specific cellular compartments . Additionally, Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate can bind to proteins in the cytoplasm and nucleus, influencing its distribution and activity within cells.
Subcellular Localization
The subcellular localization of Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives can be localized to the mitochondria, where they can modulate mitochondrial function and oxidative stress . Additionally, Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate can be targeted to the nucleus, where it can influence gene expression and transcriptional activity.
特性
IUPAC Name |
methyl 2-[(2-ethyl-1,3-thiazol-5-yl)methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-8-11-5-7(14-8)4-10-6-9(12)13-2/h5,10H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJBGHPRONZXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)CNCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



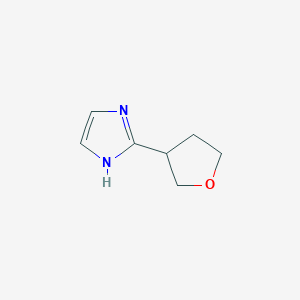


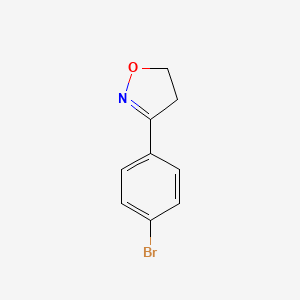
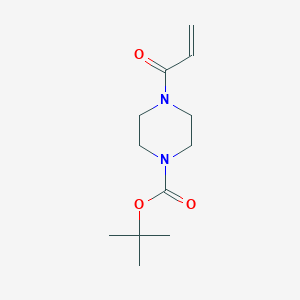
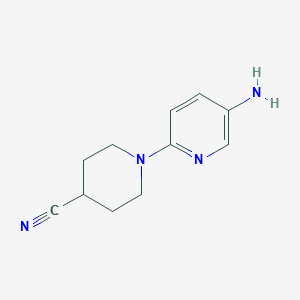
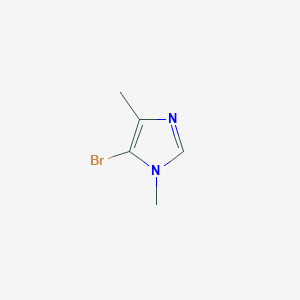
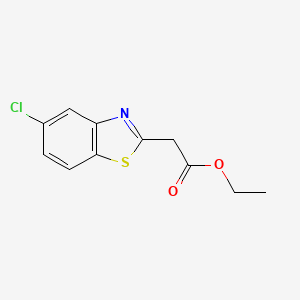
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1373871.png)

